![molecular formula C23H24N2OS B2811482 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione CAS No. 1223816-55-4](/img/structure/B2811482.png)

1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

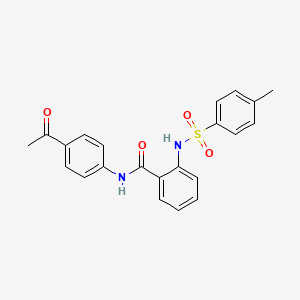

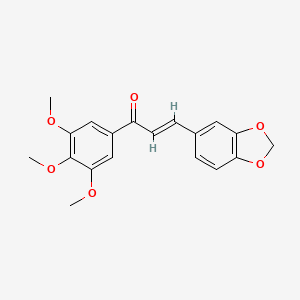

The compound appears to contain a benzoyl group (a benzene ring attached to a carbonyl group), a methylphenyl group (a benzene ring with a methyl group), and a diazaspiro undecene thione structure (a large ring structure containing two nitrogen atoms and a sulfur atom). These groups are common in many organic compounds, including pharmaceuticals and materials .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, a benzoyl group might be introduced through a Friedel-Crafts acylation, a common reaction in organic chemistry . The diazaspiro undecene thione structure might be formed through a cyclization reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the large ring system and the various functional groups. The benzoyl and methylphenyl groups are aromatic, meaning they have a stable ring of carbon atoms with delocalized electrons . The diazaspiro undecene thione structure would add further complexity .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its atoms and the presence of any functional groups. The benzoyl group is typically quite reactive, as is the thione group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, compounds with large ring systems are often less volatile and have higher boiling points than similar compounds with smaller or no rings .Applications De Recherche Scientifique

Heterocyclic Chemistry and Cyclization Reactions 1-Benzoyl-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione and related compounds are involved in the study of heterocyclic chemistry, particularly in the synthesis of spiro heterocyclic compounds. These substances are part of research that focuses on the spiro heterocyclization of diaroyl-pyrrole diones with acyclic enamines, showcasing their utility in creating complex molecular structures with potential applications in medicinal chemistry and material science. For example, Silaichev et al. (2013) have reported on the heterocyclization reactions of 4,5-diaroyl-1H-pyrrole-2,3-diones with ethyl 3-amino-3-phenylprop-2-enoate to produce ethyl 4-aroyl-1,6-diaryl-3-hydroxy-2-oxo-8-phenyl-1,7-diazaspiro[4.4]nona-3,6,8-triene-9-carboxylates, demonstrating the synthesis pathway and the crystalline structure of such compounds through X-ray analysis (Silaichev et al., 2013).

Catalysis and Green Chemistry In another aspect, compounds related to this compound have been explored for their catalytic properties. Zhao et al. (2013) described the use of protonated 1,8-diazabicyclo[5.4,0]undec-7-ene as a catalyst for the cascade addition/cyclization of 2-alkynylaniline and carbon disulfide, highlighting an efficient synthesis method for benzo[d][1,3]thiazine-2(4H)-thiones with high regio- and stereoselectivity at room temperature without metal usage, contributing to the field of green chemistry and sustainable processes (Zhao et al., 2013).

Pharmacological Research Furthermore, the structural motifs of such spiro compounds are found in pharmacological research, where novel spiro heterocycles are evaluated for their biological activities. Cohen et al. (1978) investigated the analgesic activity of spiro heterocycles, specifically the (+/-)-2-Amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-ene and its derivatives, showcasing significant activity in certain assays, which underscores the potential of these compounds in drug discovery and development (Cohen et al., 1978).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[2-(3-methylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2OS/c1-17-10-9-13-19(16-17)20-22(27)25(21(26)18-11-5-4-6-12-18)23(24-20)14-7-2-3-8-15-23/h4-6,9-13,16H,2-3,7-8,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBYGGECHFPCQMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3(CCCCCC3)N(C2=S)C(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2811401.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2811407.png)

![1-Benzyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2811408.png)

![4-{2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2811413.png)

![N-(2-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2811414.png)

![Ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2811415.png)

![1-((4-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2811422.png)